![molecular formula C19H19N3O4 B4680920 N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4680920.png)
N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide
Vue d'ensemble
Description
N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. MNPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.
Mécanisme D'action
MNPA exerts its pharmacological effects by selectively inhibiting the activity of N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide enzymes. This compound enzymes are involved in various cellular processes such as cell growth, differentiation, and apoptosis. MNPA binds to the catalytic domain of this compound enzymes and prevents their activation by blocking the phosphorylation of their substrates. This leads to the inhibition of various signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to be effective in the treatment of diabetes by improving insulin sensitivity and glucose uptake in cells. Furthermore, MNPA has been shown to have cardio-protective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for lab experiments. It is highly potent and selective for N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide enzymes, which makes it a valuable tool for studying the role of this compound enzymes in various cellular processes. Furthermore, MNPA has been extensively studied for its potential applications in the treatment of various diseases, which makes it a promising candidate for drug development.
However, MNPA also has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Furthermore, MNPA has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
MNPA has several potential future directions for scientific research. One possible direction is the development of MNPA-based drugs for the treatment of cancer, diabetes, and cardiovascular disorders. Another possible direction is the study of the role of N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide enzymes in various cellular processes using MNPA as a tool. Furthermore, MNPA can be used as a starting point for the development of new this compound inhibitors with improved pharmacological properties.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. MNPA has also been found to be effective in the treatment of diabetes by improving insulin sensitivity and glucose uptake in cells. Furthermore, MNPA has been shown to have cardio-protective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Propriétés
IUPAC Name |
(Z)-N-(4-morpholin-4-ylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-19(10-3-15-1-6-18(7-2-15)22(24)25)20-16-4-8-17(9-5-16)21-11-13-26-14-12-21/h1-10H,11-14H2,(H,20,23)/b10-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYWUJCCGNCXOM-KMKOMSMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



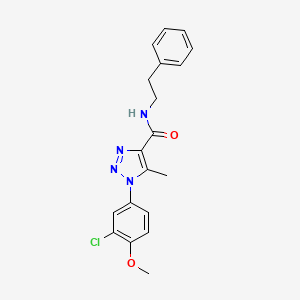
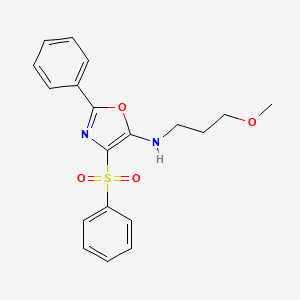
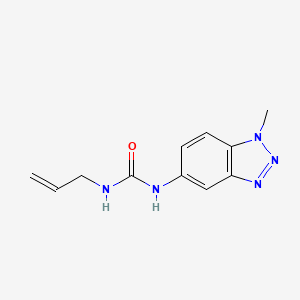
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4680864.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4680870.png)
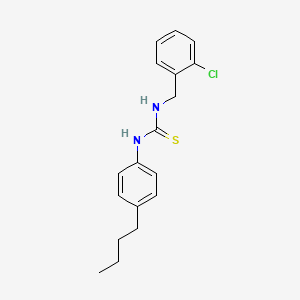
![ethyl {[4-(2-hydroxyethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680879.png)
![3-chloro-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4680882.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680890.png)
![N-(4-fluorophenyl)-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4680895.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4680896.png)
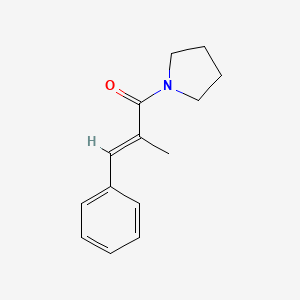
![3-ethyl 7-methyl 5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4680932.png)
